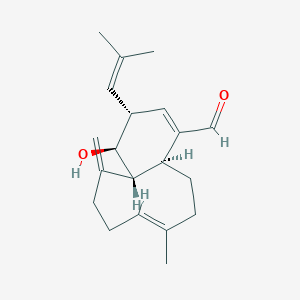

Xeniafaraunol A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xeniafaraunol A is a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) channel. This compound is a member of the Xenia diterpenoids, which are known for their structural complexity and diverse biological activities.

Preparation Methods

The synthesis of Xeniafaraunol A involves several key steps. The first asymmetric total synthesis of this compound was reported by researchers at the University of Innsbruck. The synthesis begins with a diastereoselective conjugate addition/trapping sequence, followed by an intramolecular alkylation to form the nine-membered ring. A β-keto sulfone motif is used to enable efficient ring-closure, and subsequent radical desulfonylation is performed. The sequence is conducted with a trimethylsilylethyl ester, allowing for a fluoride-mediated decarboxylation without detectable isomerization .

Chemical Reactions Analysis

Xeniafaraunol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include β-keto sulfone, trimethylsilylethyl ester, and fluoride. The major products formed from these reactions include the nine-membered ring structure and the trans-fused oxabicyclo [7.4.0]tridecane ring system .

Scientific Research Applications

Xeniafaraunol A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of the TRPM7 channel, which plays a crucial role in various biological processes, including neural signaling and the perception of sensations such as heat, taste, and pain. Due to its inhibitory effects on TRPM7, this compound is being studied for its potential use in treating conditions related to these processes .

Mechanism of Action

Xeniafaraunol A exerts its effects by inhibiting the transient receptor potential melastatin 7 (TRPM7) channel. This inhibition affects various biological processes, including neural signaling and the perception of sensations. The molecular targets and pathways involved in this mechanism include the TRPM7 channel and its associated signaling pathways .

Comparison with Similar Compounds

Xeniafaraunol A is unique among similar compounds due to its potent inhibitory effects on the TRPM7 channel. Similar compounds include waixenicin A, 9-deacetoxy-14,15-deepoxyxeniculin, and isoxeniolide A. These compounds also belong to the Xenia diterpenoids family and share structural similarities with this compound. this compound stands out due to its specific inhibitory effects on TRPM7 .

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(1S,2R,4aS,7E,11aR)-1-hydroxy-7-methyl-11-methylidene-2-(2-methylprop-1-enyl)-1,2,4a,5,6,9,10,11a-octahydrobenzo[9]annulene-4-carbaldehyde |

InChI |

InChI=1S/C20H28O2/c1-13(2)10-16-11-17(12-21)18-9-8-14(3)6-5-7-15(4)19(18)20(16)22/h6,10-12,16,18-20,22H,4-5,7-9H2,1-3H3/b14-6+/t16-,18-,19+,20+/m1/s1 |

InChI Key |

WGIBCPUMAZHVMA-WZSRSYCDSA-N |

Isomeric SMILES |

C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)C(=C[C@H]([C@@H]2O)C=C(C)C)C=O |

Canonical SMILES |

CC1=CCCC(=C)C2C(CC1)C(=CC(C2O)C=C(C)C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.